Furegrelate
Overview
Description
Synthesis Analysis
Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .Molecular Structure Analysis
The molecular formula of Furegrelate is C15H11NO3 . It has a molar mass of 253.257 g·mol−1 .Chemical Reactions Analysis
Furegrelate is known to have an inhibiting effect on the synthesis of Thromboxane A2 . This compound is known for platelet aggregation and vasoconstricting properties .Physical And Chemical Properties Analysis
Furegrelate has a melting point of 229–230 °C (444–446 °F) . Its solubility in water is less than 15 mg/mL at 20 °C .Scientific Research Applications
Enhancing Radiation Sensitivity in Glioma Cells
Furegrelate, as a specific inhibitor of thromboxane synthase, has been shown to significantly impact the sensitivity of human glioma cells to γ-radiation. It enhances the death response induced by γ-radiation in glioma cells in vitro and sensitizes experimental gliomas to radiation treatment in vivo. This suggests its potential utility in improving the efficacy of radiation therapy in treating gliomas (Schauff et al., 2009).
Modulating Prostanoid Formation in Ovariectomized Rats
In research involving ovariectomized rats, furegrelate demonstrated an ability to modulate the formation of various prostanoids, such as thromboxane A2 (TXA2), prostaglandin (PG) I2, and others. These findings are relevant in understanding how ovarian function influences the release of these substances, potentially impacting nitric oxide release and acetylcholine-induced relaxation in rat aorta (Martorell et al., 2009).
Investigating Effects on Pulmonary Arterial Hypertension in Neonatal Piglets
Furegrelate has been studied for its effects on the development of pulmonary arterial hypertension (PAH) in a neonatal piglet model. The study found that furegrelate, when administered orally, blunted the development of hypoxia-induced PAH by preserving the structural integrity of the pulmonary vasculature. This highlights its potential therapeutic effect in pediatric patients with PAH (Hirenallur-S et al., 2012).
Influence on Thromboxane A2 in Orchidectomized Rats
Furegrelate's role in influencing the release of thromboxane A2 (TXA2) and its effect on the electrical field stimulation-induced response was studied in orchidectomized rats. The research indicated that deprivation of endogenous male sex hormones increased non-endothelial TXA2 release and regulated the effect of endogenous TXA2 on the response through mechanisms involving the nitric oxide and prostaglandin I2 systems (del Campo et al., 2008).
Potential in Renal Function and Vascular Responses
The study of furegrelate on renal plasma flow after angiotensin II infusion in rats revealed that furegrelate attenuated renal vasoconstriction, presumably by enhancing the formation of vasodilator prostaglandins. This study highlights furegrelate's potential role in modulating renal function and vascular responses in physiological contexts (Kaushal & Wilson, 1990).
properties
IUPAC Name |
5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFITPGPFLBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046960 | |
Record name | Furegrelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furegrelate | |
CAS RN |
85666-24-6 | |
Record name | Furegrelate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furegrelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUREGRELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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